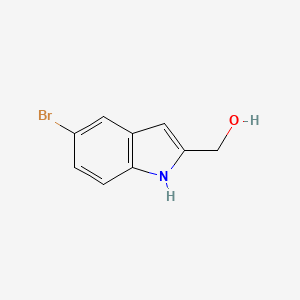

(5-bromo-1H-indol-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUDOZPLPNFTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544006 | |

| Record name | (5-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-48-0 | |

| Record name | (5-Bromo-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2-(HYDROXYMETHYL)INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of (5-bromo-1H-indol-2-yl)methanol: A Cornerstone in Modern Drug Discovery

(5-bromo-1H-indol-2-yl)methanol , a key heterocyclic intermediate, has quietly positioned itself as a crucial building block in the landscape of medicinal chemistry and drug development. While the precise moment of its initial discovery is not prominently documented in seminal, early 20th-century chemical literature, its importance has grown in contemporary research, particularly as a precursor for synthesizing a variety of biologically active molecules. Its value lies in the versatile indole scaffold, which is a privileged structure in numerous pharmaceuticals, combined with the reactivity of the bromo and hydroxymethyl functional groups.

The indole nucleus is a fundamental component of many natural and synthetic compounds with significant biological activity. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position provides synthetic handles for further molecular elaboration, making this compound a versatile starting material for creating diverse chemical libraries for drug screening.

Synthetic Pathway and Experimental Protocols

The most common and direct synthetic route to this compound involves the reduction of its corresponding carboxylic acid ester, ethyl 5-bromo-1H-indole-2-carboxylate. This precursor is more readily synthesized and commercially available. The reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis of the Precursor: 5-Bromo-1H-indole-2-carboxylic Acid

The journey to this compound begins with the synthesis of its carboxylic acid precursor. A widely used method is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 5-bromoindole-2-carboxylate

-

Materials: Ethyl 5-bromoindole-2-carboxylate, Methanol (96%), Water, Sodium hydroxide (NaOH), 10% Hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[1]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 40°C.[1]

-

Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will cause the product to precipitate.[1]

-

Filter the solid, wash with water, and dry to obtain 5-bromo-1H-indole-2-carboxylic acid.

-

Final Step: Reduction to this compound

General Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

-

Materials: Ethyl 5-bromo-1H-indole-2-carboxylate, Anhydrous tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄), Ethyl acetate, Saturated aqueous sodium sulfate solution.

-

Procedure:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a saturated aqueous solution of sodium sulfate.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography.

-

Data Presentation

While a complete set of peer-reviewed spectroscopic data for this compound is not available in the searched literature, the following table summarizes its known physical properties.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Melting Point | 110-115 °C |

| CAS Number | 53590-48-0 |

Logical Relationships and Workflows

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates. The general workflow can be visualized as a logical progression of chemical transformations.

The core of the synthesis relies on the transformation of a carboxylate functional group into a primary alcohol. This is a fundamental reaction in organic synthesis, and the choice of reducing agent is critical.

Role in Drug Development and Future Perspectives

This compound and its derivatives are of significant interest in medicinal chemistry. The 5-bromoindole scaffold has been identified in compounds targeting a range of diseases. For instance, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] The hydroxymethyl group of this compound can be further modified to introduce other functionalities, allowing for the exploration of a wider chemical space in the search for novel therapeutic agents.

The continued exploration of derivatives of this compound is a promising avenue for the discovery of new drugs for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. Its synthetic accessibility and the versatility of its chemical handles ensure that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future.

References

The Pivotal Role of (5-bromo-1H-indol-2-yl)methanol and Its Derivatives in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3][4][5][6][7][8] The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with a hydroxymethyl group at the 2-position, gives rise to (5-bromo-1H-indol-2-yl)methanol, a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this core structure and its derivatives, with a particular focus on their applications in oncology, infectious diseases, and neuroprotection.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the reduction of its corresponding carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid, or its esters.[9] The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position provides two orthogonal handles for chemical modification, making it an exceptionally valuable starting material.[9] The hydroxyl group can be readily oxidized or converted to other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of molecular diversity.[9]

Applications in Medicinal Chemistry

The 5-bromoindole scaffold has been extensively investigated for a range of biological activities, with many derivatives showing promise as potent therapeutic agents.[1][10][11][12]

Anticancer Activity

A significant body of research has focused on the development of 5-bromoindole derivatives as anticancer agents.[1][3][7][13][14][15][16][17][18] Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.[1]

Targeting Receptor Tyrosine Kinases:

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][15][19] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[9][15] For instance, certain novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][13] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[1][13][14]

Disruption of Mitotic Spindle:

Some 5-bromoindole derivatives exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine for cell division.[1][13][14] This disruption prevents cancer cell proliferation, expansion, and invasion.[1][13][14]

Antibacterial Activity

Derivatives of 5-bromoindole have also demonstrated significant potential as antibacterial agents.[20][21][22][23] For example, a series of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting higher activity than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[20]

Antiviral Activity

The indole scaffold is present in several approved antiviral drugs, and research into new indole-containing antiviral agents is ongoing.[24][25][26][27] While specific studies on the antiviral activity of this compound are less common, the broader class of 5-bromoindole derivatives has been investigated for activity against various viruses, including HIV-1.[24]

Quantitative Data

The following tables summarize the in vitro biological activity of selected derivatives based on the 5-bromoindole scaffold.

Table 1: Anticancer Activity of 5-Bromoindole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-1H-indole-2-carboxylic acid derivatives | HepG2 (liver) | Varies | [1][13] |

| A549 (lung) | Varies | [1][13] | |

| MCF-7 (breast) | Varies | [1][13] | |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 (hepatocellular carcinoma) | 14.3 | [15] |

| 3,3'-((4-methoxyphenyl)methylene)bis(5-bromo-1H-indole) | DU145 (prostate) | Potent | [16][18] |

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 7a | E. coli | 0.35 - 1.25 | [20] |

| P. aeruginosa | 0.35 - 1.25 | [20] | |

| 7b | E. coli | 0.35 - 1.25 | [20] |

| P. aeruginosa | 0.35 - 1.25 | [20] | |

| 7c | E. coli | 0.35 - 1.25 | [20] |

| P. aeruginosa | 0.35 - 1.25 | [20] |

Experimental Protocols

Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid

A common precursor for this compound is its corresponding carboxylic acid. A general method for its synthesis is the hydrolysis of ethyl 5-bromoindole-2-carboxylate.[9]

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Methanol (96%)

-

Water

-

Sodium hydroxide (NaOH)

-

10% Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water in a round-bottom flask.[9]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

After the reaction is complete, cool the mixture to 40°C.[9]

-

Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, inducing precipitation of the product.[9]

-

Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium

-

5-Bromoindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-bromoindole derivative and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic placement of the bromo and hydroxymethyl groups on the indole scaffold provides a rich platform for chemical modification, leading to the development of potent and selective therapeutic agents. The demonstrated efficacy of these derivatives as anticancer, antibacterial, and potentially antiviral agents underscores their significant potential for the development of novel therapeutics to address unmet medical needs. Future research in this area is likely to focus on the optimization of lead compounds, elucidation of their detailed mechanisms of action, and their evaluation in in vivo models.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpr.com [ijrpr.com]

- 6. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. 5-Bromoindole: luminescence properties and its application_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-bromo-1H-indol-2-yl)methanol (CAS: 53590-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-bromo-1H-indol-2-yl)methanol, with the Chemical Abstracts Service (CAS) number 53590-48-0, is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a bromine atom and a hydroxymethyl group at the 5- and 2-positions, respectively, offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the role of this compound as a precursor to potent inhibitors of key signaling pathways relevant to drug discovery, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 53590-48-0 | [1][2][3] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Melting Point | 110-115 °C | [1] |

| Boiling Point (Predicted) | 415.5 ± 30.0 °C | [1] |

| Appearance | Solid | General |

| Purity | Commercially available up to 98% | General |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable indole derivative. The most common route involves the preparation of a 5-bromo-1H-indole-2-carboxylic acid ester, followed by its reduction.

Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate (Precursor)

A common precursor for the synthesis of this compound is ethyl 5-bromo-1H-indole-2-carboxylate. This can be synthesized via several methods, with one common approach being the hydrolysis of a suitable starting material to 5-bromo-1H-indole-2-carboxylic acid, followed by esterification.

Protocol 1: Hydrolysis of an Indole Derivative to 5-bromo-1H-indole-2-carboxylic Acid

This protocol describes the hydrolysis of a commercially available indole derivative to yield 5-bromo-1H-indole-2-carboxylic acid.[4][5]

-

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Methanol (96%)

-

Water

-

Sodium hydroxide (NaOH)

-

10% Hydrochloric acid (HCl)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and flask

-

-

Procedure:

-

In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 40°C.[4]

-

Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4]

-

Collect the precipitate by filtration using a Büchner funnel, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.

-

Synthesis of this compound

The final step is the reduction of the carboxylate group of the precursor to a hydroxymethyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6][7][8][9][10]

Protocol 2: Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate

This protocol describes a general procedure for the reduction of an indole-2-carboxylate ester to the corresponding 2-hydroxymethylindole using lithium aluminum hydride.

-

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Dry, three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate solution.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the solid residue with THF.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Role in Drug Discovery and Biological Significance

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those derived from its oxidized form, 5-bromo-1H-indole-2-carboxylic acid, have demonstrated significant potential as anticancer agents.[4][11] These derivatives often function as inhibitors of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13][14][15][16]

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Derivatives of the 5-bromo-1H-indole-2-carboxylic acid scaffold have been synthesized and evaluated as potent inhibitors of EGFR and VEGFR-2. Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor growth.[4][5]

Quantitative Biological Activity of Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected derivatives of 5-bromo-1H-indole against various cancer cell lines. This data highlights the potential of this chemical scaffold in the development of novel anticancer therapeutics.

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Indole-based Derivative | MCF-7 (Breast) | 14.77 | [12] |

| 1H-Indole Derivative (Compound 7) | MCF-7 (Breast) | 12.93 | [13] |

| 1H-Indole Derivative (Compound 7) | HCT 116 (Colon) | 11.52 | [13] |

| Oxospiro[chromene-4.3-indoline] Derivative | A549 (Lung) | 3.32 - 11.88 | [14] |

| Oxospiro[chromene-4.3-indoline] Derivative | MCF-7 (Breast) | 3.32 - 11.88 | [14] |

| Oxospiro[chromene-4.3-indoline] Derivative | HepG-2 (Liver) | 3.32 - 11.88 | [14] |

| Oxospiro[chromene-4.3-indoline] Derivative | HCT-116 (Colon) | 3.32 - 11.88 | [14] |

| Indole-based Derivative | Leukemia | < 10 | [17] |

| Indole-based Derivative | HepG2 (Liver) | 7.37 - 26.00 | [17] |

Experimental and Synthetic Workflow

The general workflow for the synthesis of this compound and its subsequent derivatization for biological evaluation is outlined below. This process involves synthesis of the precursor, reduction to the target alcohol, and further chemical modifications to generate a library of compounds for screening.

Conclusion

This compound is a key synthetic intermediate with significant value in the field of drug discovery. Its straightforward synthesis from readily available precursors and the versatility of its functional groups make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated potent anti-proliferative activity of its derivatives, particularly as inhibitors of the EGFR and VEGFR-2 signaling pathways, underscores the importance of this scaffold in the development of novel anticancer therapeutics. This technical guide provides a foundational resource for researchers and scientists working with this compound and its analogs, facilitating further exploration of its potential in medicinal chemistry.

References

- 1. This compound CAS#: 53590-48-0 [m.chemicalbook.com]

- 2. 53590-48-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 53590-48-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of ethyl indoxylate. II. Lithium aluminum hydride reduction of ethyl indoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2. LiAlH4 | PPT [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for (5-bromo-1H-indol-2-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring has been shown to enhance the biological activity of these compounds. This technical guide explores the potential therapeutic targets of derivatives of (5-bromo-1H-indol-2-yl)methanol. While direct research on this specific class of molecules is emerging, extensive data from closely related 5-bromo-1H-indole-2-carboxylic acid derivatives and other 5-bromoindoles provide a strong basis for identifying promising therapeutic avenues. This document consolidates available data on potential targets, proposes mechanisms of action, details relevant experimental protocols, and provides visual representations of key pathways and workflows to guide future research and development.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Halogenation, particularly bromination, of the indole ring can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced potency and target specificity.[4] This guide focuses on the therapeutic potential of derivatives of this compound, a scaffold that holds promise for the development of novel therapeutic agents. By examining the extensive research on analogous 5-bromoindole structures, we can infer likely biological targets and mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar 5-bromoindole derivatives, the primary therapeutic targets for this compound derivatives are likely to be in the realm of oncology, with a focus on key enzymes involved in cancer progression.

Anticancer Activity

Derivatives of the closely related 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs).[5][6]

2.1.1. Epidermal Growth Factor Receptor (EGFR)

EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[7] Several novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines by inhibiting EGFR tyrosine kinase.[3][8] This inhibition leads to cell cycle arrest and the induction of apoptosis.[3] It is highly probable that derivatives of this compound could be designed to target the ATP-binding site of the EGFR tyrosine kinase domain.

2.1.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[5] Hydrazone derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and shown to be potent inhibitors of VEGFR-2.[9] Inhibition of VEGFR-2 signaling disrupts downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5]

2.1.3. Other Potential Anticancer Mechanisms

Indole derivatives are also known to exert their anticancer effects by disrupting the mitotic spindle, a critical cellular component for cell division.[3] This disruption prevents the proliferation and invasion of cancer cells.[3]

Quantitative Data on Related Compounds

The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, providing a benchmark for future studies on this compound derivatives.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-7-azaindolin-2-one | Compound 23p | HepG2 (Liver) | 2.357 | [1] |

| A549 (Lung) | 3.012 | [1] | ||

| Skov-3 (Ovarian) | 2.946 | [1] | ||

| 3,3'-((furan-2-yl)methylene)bis(5-bromo-1H-indole) | Compound 1p | DU-145 (Prostate) | 5.10 | [10] |

| HepG2 (Liver) | 6.28 | [10] | ||

| B-16 (Melanoma) | 7.15 | [10] | ||

| 5-bromo indole-aryl keto hydrazide-hydrazone | Compound 6a | HL-60 (Leukemia) | 3.913 | [11] |

| Compound 6h | A549 (Lung) | 4.838 | [11] | |

| 5-bromo-1H-indole-2-carbohydrazide | 5BDBIC | HepG2 (Liver) | 14.3 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of novel this compound derivatives, based on established protocols for related compounds.

Synthesis of this compound Derivatives

A general synthetic workflow for creating a library of derivatives from this compound would involve the initial protection of the indole nitrogen, followed by modification of the hydroxyl group and subsequent deprotection.

Caption: General synthetic workflow for derivatization.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay determines the ability of the synthesized compounds to inhibit the tyrosine kinase activity of EGFR and VEGFR-2.

-

Materials: Recombinant human EGFR or VEGFR-2 kinase, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Coat the wells of a 96-well plate with the substrate.

-

Add the test compounds at various concentrations to the wells.

-

Add the recombinant kinase to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

-

Calculate the percentage of inhibition relative to a control (DMSO without the test compound) and determine the IC50 value.

-

MTT Assay for Cell Proliferation

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Culture: Culture relevant cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and seed them in 96-well plates.[1]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Caption: Workflow for the MTT cell viability assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry can be used to determine if the compounds induce apoptosis and/or cause cell cycle arrest.

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Staining: For apoptosis, stain cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells and stain with PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways

The inhibition of EGFR and VEGFR-2 by this compound derivatives would disrupt key downstream signaling pathways that promote cancer cell proliferation and survival.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion

While direct experimental data on the therapeutic targets of this compound derivatives are limited, the extensive research on closely related 5-bromoindole analogs provides a strong rationale for their investigation as anticancer agents. The most promising potential targets are the receptor tyrosine kinases EGFR and VEGFR-2. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against these and other relevant biological targets. The experimental protocols and workflows outlined in this guide provide a solid framework for such investigations, which could lead to the discovery of novel and potent therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Overview of (5-bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(5-bromo-1H-indol-2-yl)methanol , a halogenated indole derivative, serves as a valuable parent compound and synthetic intermediate in the exploration of novel therapeutic agents. Its structural motif is a key component in a variety of compounds exhibiting a range of biological activities, from anticancer to antimicrobial effects. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the biological significance of its broader class of derivatives, supported by experimental insights and pathway visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value |

| CAS Number | 53590-48-0 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Melting Point | 110-115 °C |

| Boiling Point | 415.5 ± 30.0 °C (Predicted) |

| Appearance | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 5-bromo-1H-indole-2-carbaldehyde or a 5-bromo-1H-indole-2-carboxylic acid derivative.

Protocol 1: Reduction of 5-bromo-1H-indole-2-carbaldehyde

This protocol outlines the reduction of the corresponding aldehyde to the primary alcohol using a mild reducing agent.

Materials:

-

5-bromo-1H-indole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Dissolution: Dissolve 5-bromo-1H-indole-2-carbaldehyde in methanol in a round-bottom flask.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Biological Activities of 5-Bromoindole Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of 5-bromoindole derivatives has demonstrated significant potential in several therapeutic areas. The bromine atom at the 5-position is often a key feature for enhancing biological activity and provides a handle for further chemical modifications.

Anticancer Activity

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Simplified EGFR/VEGFR-2 Signaling Pathway

Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole derivatives.

Antimicrobial Activity

Various 5-bromoindole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 0.35–1.25 μg/mL.[2]

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Normal cell line (e.g., Vero) for selectivity assessment

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Biological Assays

Caption: Workflow for evaluating the biological activity of the compound.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While comprehensive biological data on the parent compound itself is an area for future research, the extensive studies on its derivatives highlight the importance of the 5-bromoindole scaffold. The synthetic accessibility of this compound, coupled with the proven biological relevance of its derivatives, positions it as a critical starting point for the development of novel therapeutics targeting a range of diseases, including cancer and microbial infections. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Exploring the Chemical Space of Substituted Indol-2-Methanols: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Among the diverse range of indole derivatives, substituted indol-2-methanols have emerged as a promising class of compounds with significant potential in drug discovery, particularly in the realm of oncology. Their structural versatility allows for fine-tuning of their physicochemical properties and biological activity, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of substituted indol-2-methanols, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid researchers in their drug development endeavors.

Quantitative Analysis of Biological Activity

The anticancer potential of substituted indol-2-methanols has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds. The following tables summarize the IC50 values for a selection of substituted indole derivatives, including those with the indol-2-methanol core, providing a basis for structure-activity relationship (SAR) analysis.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Indolin-2-one Derivative 9 | Chlorine substitution | HepG2 (Liver Carcinoma) | 2.53 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 7.54 | [1] | ||

| Indolin-2-one Derivative 20 | Chlorine substitution | HepG2 (Liver Carcinoma) | 3.08 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 5.28 | [1] | ||

| Indolyl Dihydropyrazole 4a | Unsubstituted Phenyl | Hep-2 (Liver Carcinoma) | 22.29 ± 0.30 | [2] |

| Indolyl Dihydropyrazole 4b | 2-Chloro Phenyl | Hep-2 (Liver Carcinoma) | 21.61 ± 0.25 | [2] |

| Indolyl Dihydropyrazole (Hydroxy Phenyl) | Hydroxy Phenyl | Hep-2 (Liver Carcinoma) | 21.12 ± 0.16 to 30.22 ± 0.19 | [2] |

| 2-Phenylindole Derivative 33 | 3,4,5-trimethoxyphenyl at C3 | NCI/ADR-RES (Multi-drug resistant) | Potent Inhibition | [3] |

| 2-Phenylindole Derivative 44 | 3,4,5-trimethoxyphenyl at C3 | NCI/ADR-RES (Multi-drug resistant) | Potent Inhibition | [3] |

| Indole-3-Carbinol Analog | 2,4-Dichloro substitution | MCF-7 (Breast Adenocarcinoma) | 12.2 | [4] |

| Indole-3-Carbinol Analog | 4-Nitro substitution | MCF-7 (Breast Adenocarcinoma) | 14.5 | [4] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of substituted indol-2-methanols and the evaluation of their biological activity.

Synthesis of Substituted Indol-2-Methanols

The synthesis of substituted indol-2-methanols can be achieved through a multi-step process, often starting from a commercially available substituted indole or by constructing the indole ring via methods like the Fischer indole synthesis. A general approach involves the formylation of the indole at the 2-position followed by reduction of the resulting aldehyde to the corresponding methanol.

Example Protocol: Synthesis of 5-Bromo-1H-indol-2-ylmethanol

This protocol is adapted from the synthesis of related 5-bromo-1H-indole-2-carboxylic acid derivatives.[5]

Step 1: Vilsmeier-Haack Formylation of 5-Bromo-1H-indole

-

To a solution of 5-bromo-1H-indole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and neutralize with a solution of sodium hydroxide.

-

The precipitated 5-bromo-1H-indole-2-carbaldehyde is filtered, washed with water, and dried.

Step 2: Reduction of 5-Bromo-1H-indole-2-carbaldehyde to 5-Bromo-1H-indol-2-ylmethanol

-

Dissolve 5-bromo-1H-indole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH4), in portions at 0 °C.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1H-indol-2-ylmethanol.

Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for specific substrates.

Biological Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted indol-2-methanol compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 × 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted indol-2-methanol compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted indol-2-methanols exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[10][11] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Some indole derivatives have been shown to inhibit EGFR activity.

Caption: Inhibition of the EGFR signaling pathway by substituted indol-2-methanols.

Bcl-2 Mediated Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[12][13][14][15] Anti-apoptotic proteins like Bcl-2 are often overexpressed in cancer cells, promoting their survival. BH3 mimetic drugs, which can be mimicked by certain indole derivatives, inhibit these anti-apoptotic proteins, thereby inducing apoptosis.

Caption: Induction of apoptosis via inhibition of Bcl-2 by substituted indol-2-methanols.

Conclusion

Substituted indol-2-methanols represent a versatile and promising scaffold for the development of novel anticancer agents. The ability to readily introduce a wide range of substituents allows for the systematic exploration of the chemical space and the optimization of biological activity. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and synthesize new indol-2-methanol derivatives with enhanced potency and selectivity. Further investigation into their mechanisms of action and in vivo efficacy will be crucial in translating the potential of these compounds into effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the BCL-2-regulated apoptotic pathway for the treatment of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Apoptosis Pathways With BCL2 and MDM2 Inhibitors in Adult B-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (5-bromo-1H-indol-2-yl)methanol from Ethyl 5-bromoindole-2-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (5-bromo-1H-indol-2-yl)methanol, a key intermediate in the development of various pharmacologically active compounds. The protocol details the reduction of commercially available ethyl 5-bromoindole-2-carboxylate using lithium aluminum hydride (LiAlH₄).

Introduction

Indole derivatives are a critical class of heterocyclic compounds widely found in bioactive natural products and synthetic pharmaceuticals. The 5-bromo-1H-indole scaffold, in particular, serves as a versatile platform for the synthesis of targeted therapeutics, owing to the bromine atom's utility as a handle for further chemical modifications, such as cross-coupling reactions. The reduction of the 2-ester functionality to a primary alcohol provides a crucial building block, this compound, for the elaboration into more complex molecular architectures. This protocol offers a reliable and reproducible method for this transformation.

Reaction Scheme

Figure 1: General reaction scheme for the reduction of ethyl 5-bromoindole-2-carboxylate to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethyl 5-bromoindole-2-carboxylate | 1.0 eq |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 eq |

| Solvent | |

| Anhydrous Diethyl Ether (Et₂O) | ~15 mL per g of ester |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 hour |

| Product Characterization | |

| Product Name | This compound |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Melting Point | 110-115 °C[1] |

| Appearance | Off-white to pale yellow solid |

| Work-up Reagents (per g of LiAlH₄) | |

| Water (H₂O) | 1.0 mL |

| 15% Sodium Hydroxide (aq. NaOH) | 1.0 mL |

| Water (H₂O) | 3.0 mL |

Experimental Protocol

This protocol is adapted from a general procedure for the reduction of ethyl indole-2-carboxylates.[2]

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with lithium aluminum hydride (1.5 eq) and placed under an inert atmosphere. Anhydrous diethyl ether is added to the flask to create a slurry.

-

Addition of Ester: A solution of ethyl 5-bromoindole-2-carboxylate (1.0 eq) in anhydrous diethyl ether is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The following reagents are added sequentially and dropwise with vigorous stirring:

-

Water (1.0 mL per gram of LiAlH₄ used)

-

15% aqueous sodium hydroxide solution (1.0 mL per gram of LiAlH₄ used)

-

Water (3.0 mL per gram of LiAlH₄ used)

-

-

Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example)

While this document describes a chemical synthesis, the target molecule is often a precursor for compounds that interact with biological signaling pathways. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by derivatives of this compound.

Caption: Illustrative kinase signaling pathway targeted by indole derivatives.

References

Detailed Protocol for the Reduction of Ethyl 5-Bromoindole-2-carboxylate to (5-Bromo-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the reduction of ethyl 5-bromoindole-2-carboxylate to its corresponding alcohol, (5-bromo-1H-indol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active indole derivatives. The protocol outlines the use of lithium aluminum hydride (LiAlH4), a potent reducing agent for esters.[1][2] The document includes reaction parameters, a step-by-step experimental procedure, purification methods, and characterization data.

Chemical Transformation

The reduction of the ester functional group in ethyl 5-bromoindole-2-carboxylate to a primary alcohol is efficiently achieved using lithium aluminum hydride in an anhydrous ethereal solvent. The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions.[3]

Reaction Scheme:

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | Ethyl 5-bromoindole-2-carboxylate | [4] |

| Product | This compound | N/A |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | High (exact yield depends on reaction scale and purification) | N/A |

| Purification Method | Column Chromatography | [6] |

Experimental Protocol

Materials:

-

Ethyl 5-bromoindole-2-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na2SO4)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

1. Reaction Setup:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a gas inlet for inert gas (Argon or Nitrogen) is assembled.

-

The glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Lithium aluminum hydride (LiAlH4) (1.5 to 2.0 equivalents) is carefully weighed and transferred to the reaction flask under an inert atmosphere.

-

Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension of LiAlH4.

2. Reaction:

-

Ethyl 5-bromoindole-2-carboxylate (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

-

The LiAlH4 suspension in the flask is cooled to 0 °C using an ice bath.

-

The solution of ethyl 5-bromoindole-2-carboxylate is added dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

3. Work-up and Quenching:

-

Caution: The quenching of excess LiAlH4 is highly exothermic and releases hydrogen gas. This procedure must be performed carefully in a well-ventilated fume hood.

-

The reaction mixture is cooled back to 0 °C in an ice bath.

-

To quench the excess LiAlH4, anhydrous diethyl ether is added to dilute the reaction mixture.

-

Slowly and cautiously, a saturated aqueous solution of sodium sulfate (Na2SO4) is added dropwise while stirring vigorously. The addition should be done at a rate that controls the effervescence.

-

The resulting granular precipitate is stirred for an additional 30 minutes.

-

Anhydrous magnesium sulfate (MgSO4) is added to the mixture to ensure complete drying, and the suspension is stirred for another 15 minutes.

4. Isolation and Purification:

-

The solid precipitate is removed by filtration through a pad of Celite or by decantation. The solid is washed several times with diethyl ether or ethyl acetate.

-

The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent system.[6] The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

General Protocol: A small sample of the purified product (5-10 mg) is dissolved in deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher NMR spectrometer.[7]

-

Expected Signals (based on 5-bromo-3-methyl-1H-indole):

-

A broad singlet for the N-H proton of the indole ring (around 8.0-9.0 ppm).

-

Signals in the aromatic region (7.0-7.8 ppm) corresponding to the protons on the indole ring. The bromine at the 5-position will influence the chemical shifts and coupling patterns of the protons at the 4, 6, and 7-positions.

-

A singlet or a doublet for the methylene protons (-CH2OH) adjacent to the indole ring.

-

A signal for the hydroxyl proton (-OH), which may be a broad singlet and its position can vary depending on the solvent and concentration.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

General Protocol: A more concentrated sample (20-50 mg) is used for 13C NMR spectroscopy.

-

Expected Signals (based on 5-bromo-3-methyl-1H-indole):

-

Signals corresponding to the carbon atoms of the indole ring. The carbon bearing the bromine atom (C-5) will show a characteristic chemical shift.

-

A signal for the methylene carbon (-CH2OH).

-

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the reduction of ethyl 5-bromoindole-2-carboxylate.

Reaction Mechanism Overview

Caption: Simplified mechanism for the LiAlH4 reduction of an ester to a primary alcohol.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. bmse000097 Indole at BMRB [bmrb.io]

- 4. A simple synthesis of anilines by LiAlH4/TiCl4 reduction of aromatic nitro compounds [iris.unical.it]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Applications of (5-Bromo-1H-indol-2-yl)methanol in Organic Synthesis: A Guide for Researchers

For Immediate Release

(5-Bromo-1H-indol-2-yl)methanol is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the development of biologically active compounds. Its unique structure, featuring a reactive hydroxyl group at the 2-position and a bromine atom at the 5-position of the indole scaffold, offers orthogonal handles for a variety of chemical transformations. This allows for the strategic introduction of molecular diversity, making it a valuable precursor in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.

The indole core is a privileged structure in numerous natural products and pharmaceuticals. The presence of a bromine atom on this scaffold is particularly advantageous as it serves as a key site for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, which can significantly influence the pharmacological properties of the final molecule.

Key Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its role as a precursor for potent enzyme inhibitors, particularly those targeting protein kinases involved in cancer progression. The 5-bromoindole scaffold has been identified as a crucial component in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these receptor tyrosine kinases is a hallmark of many cancers, making them important therapeutic targets.

Derivatives synthesized from this compound have shown promise in inhibiting the signaling pathways mediated by EGFR and VEGFR-2, which are critical for tumor cell proliferation, survival, and angiogenesis. The general strategy involves the functionalization of the indole core to create molecules that can effectively bind to the ATP-binding site of these kinases, thereby blocking their activity.

Data Presentation: In Vitro Activity of 5-Bromoindole Derivatives

The following tables summarize the in vitro biological activity of various 5-bromoindole derivatives, highlighting their potential as kinase inhibitors. The data is compiled from multiple studies and is presented to facilitate comparison.

Table 1: EGFR Inhibitory Activity of 5-Bromoindole Derivatives

| Compound ID | Target | Binding Energy (kcal/mol) | Cancer Cell Line | IC50 (µM) |

| 3a | EGFR | Strongest Binding Energy | HepG2, A549, MCF-7 | Most Potent of Series |

| 3b | EGFR | Strong Binding Energy | - | - |

| 3f | EGFR | Strong Binding Energy | - | - |

| 7 | EGFR | Strong Binding Energy | - | - |

| 5A | EGFR | -7.95 | - | - |

| HB5 | EGFR | - | HepG2 | Lowest IC50 in study |

Data extracted from studies on 5-bromoindole derivatives as EGFR inhibitors.[1][2]

Table 2: VEGFR-2 Inhibitory Activity of 5-Bromoindole Derivatives

| Compound ID | Target | Binding Energy (kcal/mol) | Cancer Cell Line | IC50 (µM) |

| 3a | VEGFR-2 | -8.76 | - | - |

| 3j | VEGFR-2 | -7.78 | - | - |

| 5BDBIC | VEGFR-2 | - | HepG2 | 14.3 |

| 4C | VEGFR | -7.87 | HepG2, A549 | Most Cytotoxic in study |

| 3B | VEGFR | -7.33 | - | - |

| Sorafenib (Standard) | VEGFR-2 | - | HepG2 | 6.2 |

Data extracted from studies on 5-bromoindole hydrazone derivatives as VEGFR-2 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound via Reduction of Ethyl 5-bromo-1H-indole-2-carboxylate

This protocol describes the reduction of the ester functionality of ethyl 5-bromo-1H-indole-2-carboxylate to the corresponding primary alcohol using lithium aluminum hydride (LAH).

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Water (H₂O)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-bromo-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate through a pad of Celite® and wash thoroughly with THF and Et₂O.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Oxidation of this compound to 5-Bromo-1H-indole-2-carbaldehyde

This protocol outlines the selective oxidation of the primary alcohol to the corresponding aldehyde using manganese dioxide.

Materials:

-

This compound

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for filtration and purification

Procedure:

-

To a solution of this compound (1.0 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents) in one portion.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with dichloromethane.

-